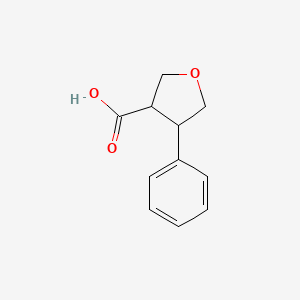

4-Phenyloxolane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenyloxolane-3-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 .

Molecular Structure Analysis

The IUPAC name for this compound is 4-phenyltetrahydrofuran-3-carboxylic acid . The InChI code for this compound is 1S/C11H12O3/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, carboxylic acids in general can undergo a variety of reactions. For instance, they can be converted into acid chlorides, anhydrides, and esters . They can also react with bases to form ionic salts .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Luminescence Sensing and Magnetism

- Ether-bridged aromatic carboxylic acids, such as 2-(2-carboxyphenoxy)terephthalic acid, have been utilized as building blocks in the synthesis of coordination compounds, displaying structural diversity and applications in luminescence sensing and magnetism. These compounds exhibit potential for detecting metal ions in aqueous solutions through luminescence quenching effects (Gu et al., 2017).

Renewable Building Blocks for Polymer Synthesis

- Phloretic acid, a phenolic compound derived from hydrogenation of p-coumaric acid, serves as a renewable alternative to phenol in the synthesis of benzoxazine monomers. This approach enhances the reactivity of molecules bearing –OH groups towards benzoxazine ring formation, offering a pathway towards sustainable polymer chemistry (Trejo-Machin et al., 2017).

Dielectric and Optical Anisotropy in Liquid Crystals

- The introduction of 1,3-dioxolane as a terminal group in liquid crystals, derived from 4-alkylcyclohexanecarboxylic acids, significantly enhances the positive dielectric anisotropy and birefringence. This modification improves the performance of liquid crystals in displays and optical devices, indicating the importance of chemical structure in the design of advanced materials (Chen et al., 2015).

Antifungal and Antibacterial Activities

- Amide derivatives of 1,3-dioxolane have been synthesized and tested for their antifungal and antibacterial activities. These studies highlight the potential of 4-Phenyloxolane-3-carboxylic acid derivatives in the development of new antimicrobial agents (Begum et al., 2019).

Catalysis and Amidation Reactions

- Certain carboxylic acid derivatives, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been identified as effective catalysts for dehydrative amidation between carboxylic acids and amines, illustrating the role of ortho-substituents in catalytic efficiency. This research provides insights into the design of catalysts for synthetic organic chemistry (Wang et al., 2018).

Safety and Hazards

Direcciones Futuras

While specific future directions for 4-Phenyloxolane-3-carboxylic acid are not detailed in the available resources, research in the field of carboxylic acid derivatives is ongoing. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

Propiedades

IUPAC Name |

4-phenyloxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOOGZAGKZOJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785593-60-3 |

Source

|

| Record name | 4-phenyloxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2743310.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)

![N-(2,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743315.png)

![1-[2-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2743321.png)

![(E)-1-(1-(3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2743323.png)

![3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2743329.png)